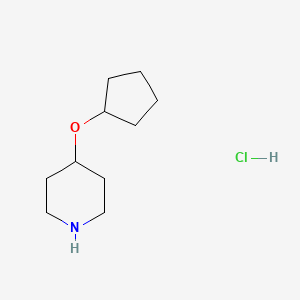

4-(Cyclopentyloxy)piperidine hydrochloride

Description

The exact mass of the compound 4-(Cyclopentyloxy)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Cyclopentyloxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopentyloxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopentyloxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)12-10-5-7-11-8-6-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYXOEXWHVWKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174044-76-8 | |

| Record name | 4-(cyclopentyloxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Cyclopentyloxy)piperidine Hydrochloride: Structural Utility and Synthetic Protocols

Topic: 4-(Cyclopentyloxy)piperidine Hydrochloride: Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-(Cyclopentyloxy)piperidine hydrochloride (CAS: 1174044-76-8) is a specialized secondary amine building block used extensively in medicinal chemistry. It serves as a critical pharmacophore in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly for targets requiring a basic amine center coupled with a lipophilic, non-aromatic spatial filler.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and application in Structure-Activity Relationship (SAR) optimization. Unlike simple piperidines, the cyclopentyloxy moiety offers a unique balance of lipophilicity and metabolic stability, making it a superior alternative to benzyloxy analogs in avoiding rapid oxidative metabolism.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The hydrochloride salt form is preferred for handling due to the hygroscopic nature and oxidation susceptibility of the free secondary amine.

Datasheet

| Property | Specification |

| IUPAC Name | 4-(Cyclopentyloxy)piperidine hydrochloride |

| CAS Number (HCl) | 1174044-76-8 |

| CAS Number (Free Base) | 933736-13-1 |

| Molecular Formula | C₁₀H₁₉NO · HCl |

| Molecular Weight | 205.73 g/mol (Salt) / 169.26 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Et₂O |

| pKa (Calc.) | ~10.8 (Piperidine NH) |

| cLogP | ~1.5 (Free Base) |

Structural Analysis

The molecule consists of a piperidine ring constrained in a chair conformation, with the 4-position substituent adopting an equatorial orientation to minimize 1,3-diaxial interactions. The cyclopentyl ether tail provides a "greasy" hydrophobic bulk that is metabolically robust compared to flexible alkyl chains or electron-rich benzyl ethers.

Synthetic Pathways & Process Chemistry

The synthesis of 4-(Cyclopentyloxy)piperidine hydrochloride is not trivial due to the competing elimination reactions when alkylating secondary alcohols. The most robust route utilizes N-Boc protection followed by Williamson Ether Synthesis .

Validated Synthetic Route (Expert Protocol)

Rationale: Direct alkylation of 4-hydroxypiperidine leads to N-alkylation. Therefore, the nitrogen must be protected (Boc). The ether formation uses Sodium Hydride (NaH) and Cyclopentyl Bromide. Finally, acidolysis yields the HCl salt.

Step 1: N-Protection

-

Reagents: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Et₃N, DCM.

-

Procedure: Stir at RT for 12h. Wash with 1N HCl to remove unreacted amine.

-

QC: Check TLC (ninhydrin stain negative).

Step 2: Etherification (Critical Step)

-

Reagents: N-Boc-4-hydroxypiperidine, NaH (60% in oil), Cyclopentyl bromide, DMF (anhydrous).

-

Protocol:

-

Cool DMF solution of N-Boc-SM to 0°C.

-

Add NaH portion-wise (gas evolution). Stir 30 min.

-

Add Cyclopentyl bromide dropwise.

-

Heat to 60°C for 4-6 hours.

-

-

Note: Overheating promotes elimination of the bromide to cyclopentene.

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Protocol: Dissolve intermediate in Dioxane. Add HCl solution. Stir 2h. Precipitate forms.

-

Isolation: Filter the white solid, wash with Et₂O (to remove organic impurities), and dry under vacuum.

Visualization of Synthesis Flow

Figure 1: Step-wise synthetic pathway ensuring regio-selectivity and high purity.

Structural Utility in Drug Design (SAR)

In medicinal chemistry, this fragment is often employed to optimize Lipophilic Ligand Efficiency (LLE) .

Pharmacophore Features

-

Secondary Amine: Acts as a hydrogen bond donor/acceptor or forms a salt bridge with Aspartate residues in GPCR binding pockets (e.g., H3, CCR2, 5-HT receptors).

-

Ether Linker: Provides rotational freedom while maintaining a specific distance between the basic center and the hydrophobic tail.

-

Cyclopentyl Group:

-

Space Filling: Occupies hydrophobic pockets (S3/S4 sub-pockets).

-

Metabolic Stability: Lacks the benzylic protons susceptible to CYP450 oxidation found in benzyl ethers.

-

SAR Decision Logic

When to switch from a standard Piperidine to a 4-Cyclopentyloxy analog:

Figure 2: Decision tree for incorporating the cyclopentyloxy moiety during lead optimization.

Handling, Stability, & QC Protocols

Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

-

Oxidation: The free base absorbs CO₂ from air (carbamate formation) and oxidizes over time. Always store as the HCl salt.

Quality Control (Self-Validating System)

To ensure the reagent is viable for synthesis, perform this rapid QC check before use:

-

Visual Inspection: Must be white crystals. Yellowing indicates free amine oxidation.

-

Solubility Test: Dissolve 10mg in 1mL water. Solution must be clear. Turbidity implies incomplete deprotection (presence of N-Boc intermediate).

-

¹H-NMR Diagnostic Peaks (D₂O):

- 1.5-1.9 ppm: Multiplet (8H, Cyclopentyl + Piperidine C3/C5).

- 3.1-3.4 ppm: Multiplet (4H, Piperidine C2/C6 adjacent to N).

- 4.0 ppm: Multiplet (1H, CH-O-Ether).

-

Absence of singlet at 1.4 ppm (Boc group).

References

- Blough, B. E., et al. (2002). Synthesis and transporter binding properties of 3β-(4'-substituted phenyl)nortropane-2β-carboxylic acid methyl esters. Journal of Medicinal Chemistry. (Contextual reference for piperidine ether synthesis logic).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

The Pharmacophore Frontier: 4-Alkoxypiperidines in Drug Discovery

Executive Summary

The 4-alkoxypiperidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically overshadowed by their 4-benzyl counterparts (e.g., Donepezil), 4-alkoxy derivatives offer distinct physicochemical advantages, including altered pKa profiles and enhanced hydrogen-bonding capabilities. This guide dissects the biological activity of this scaffold, focusing on its dual role in neurodegenerative therapy (AChE inhibition/Sigma-1 modulation) and the critical safety liability of hERG channel blockade.

Part 1: The Structural Paradigm

The pharmacodynamic versatility of 4-alkoxypiperidines stems from their ability to adopt a chair conformation that projects the C4-alkoxy substituent into an equatorial position, maximizing steric accessibility.

The Pharmacophore Triad

To rationalize the biological activity, we must deconstruct the molecule into three functional zones:

-

The Cationic Head (Piperidine Nitrogen): At physiological pH, the basic nitrogen (pKa ~9-10) is protonated. This cation is critical for electrostatic interactions, such as binding to the Aspartate residue in the catalytic anionic site (CAS) of Acetylcholinesterase (AChE).

-

The Ether Linker (C4-O-R): Unlike a carbon linker, the ether oxygen acts as a hydrogen bond acceptor. This alters the lipophilicity (LogP) and provides a "kink" in the chain that can improve fit within curved binding pockets.

-

The Distal Aromatic Tail: This region is responsible for hydrophobic collapse and

stacking interactions, particularly within the Peripheral Anionic Site (PAS) of AChE or the hydrophobic pocket of the Sigma-1 receptor.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.

Figure 1: SAR Logic flow for 4-alkoxypiperidine derivatives. The N-substituent drives primary affinity but also toxicity risks, while the distal group determines selectivity.

Part 2: Therapeutic Vectors

Acetylcholinesterase (AChE) Inhibition

The primary application of 4-alkoxypiperidines is in the treatment of Alzheimer’s Disease (AD). The goal is to inhibit AChE, thereby increasing synaptic acetylcholine levels.

-

Mechanism: These derivatives often act as Dual Binding Site Inhibitors . The piperidine nitrogen binds to the Catalytic Anionic Site (CAS), while the distal aromatic group (connected via the alkoxy linker) extends to the Peripheral Anionic Site (PAS).

-

Key Data: A study on N-benzylpiperidine derivatives highlighted compound ADS031 (a naphthalene derivative). The presence of the bulky naphthalene group significantly enhanced potency compared to simple benzene rings.

Table 1: Comparative Potency of 4-Alkoxy Derivatives (AChE vs. BuChE)

| Compound ID | Distal Aromatic Group | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Note |

| ADS022 | Benzene | > 10.0 | 2.65 | Low potency |

| ADS025 | Biphenyl | ~ 5.2 | 1.80 | Moderate dual inhibitor |

| ADS031 | Naphthalene | 1.54 | 1.35 | Balanced Dual Inhibitor |

| Donepezil | Reference | 0.01 | 5.50 | High AChE selectivity |

Insight: While less potent than Donepezil, derivatives like ADS031 show balanced inhibition of Butyrylcholinesterase (BuChE). In advanced AD, AChE levels drop while BuChE levels rise; thus, dual inhibition is a superior therapeutic strategy.

Sigma-1 Receptor (S1R) Modulation

The Sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein involved in cellular stress response.[1] 4-alkoxypiperidines bind to the S1R hydrophobic pocket.[1]

-

Therapeutic Value: Agonists (like Pridopidine , structurally related) promote neuroprotection in Huntington’s and ALS by stabilizing mitochondrial function.[1]

-

Binding Mode: The binding is driven almost exclusively by hydrophobic interactions. The 4-alkoxy chain length is critical; a chain length of 3-5 carbons often yields optimal affinity by spanning the hydrophobic tunnel of the receptor.

Part 3: The Safety Bottleneck (hERG Toxicity)

The "Achilles' Heel" of the piperidine scaffold is its propensity to block the hERG (Kv11.1) potassium channel, leading to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).

The Molecular Mechanism of Blockade

This is not random toxicity; it is a specific pharmacophore overlap.

-

The Pore Trap: The hERG central cavity is lined with aromatic residues (Tyr652 and Phe656 ).

-

Cation-Pi Interaction: The protonated nitrogen of the piperidine ring forms a high-affinity cation-

interaction with the aromatic face of Phe656. -

Pi-Stacking: The distal aromatic group of the drug engages in

stacking with Tyr652.

Mitigation Strategies

To "dial out" hERG toxicity while maintaining biological activity, medicinal chemists employ the following strategies:

-

Zwitterionic Design: Introducing a carboxylic acid group (as seen in some antihistamines like Fexofenadine) creates a zwitterion. This prevents the molecule from crossing the lipid membrane to access the intracellular hERG pore.

-

pKa Modulation: Adding electron-withdrawing groups (e.g., fluorine) to the piperidine ring lowers the pKa of the nitrogen, reducing the percentage of protonated species at physiological pH.

Figure 2: Molecular mechanism of hERG channel blockade. The coincidence of the protonated nitrogen and the aromatic tail creates a "perfect storm" for pore blocking.

Part 4: Experimental Protocols

Synthesis: Williamson Ether Strategy

This protocol describes the synthesis of a 4-alkoxypiperidine derivative from N-Boc-4-hydroxypiperidine.

Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Alkyl/Benzyl Halide (e.g., 2-(bromomethyl)naphthalene) (1.1 eq)

-

DMF (Anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under Nitrogen atmosphere at 0°C.

-

Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Safety Note: H2 gas is evolved.

-

Alkylation: Add the Alkyl Halide dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4-12 hours.

-

Quench: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).

-

Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the free amine.

Biological Assay: Ellman’s Method (AChE Inhibition)

This is the gold standard for validating cholinergic activity.

Materials:

-

Acetylcholinesterase (from Electrophorus electricus, Type VI-S).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

Protocol:

-

Preparation: Dissolve test compounds in DMSO (keep final DMSO < 1%).

-

Incubation: In a 96-well plate, add:

-

140 µL Phosphate Buffer

-

20 µL Enzyme solution (0.25 U/mL)

-

20 µL Test Compound (various concentrations)

-

Incubate at 25°C for 10 minutes.

-

-

Reaction Trigger: Add 10 µL of DTNB (10 mM) and 10 µL of ATCI (10 mM).

-

Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Calculate the rate of enzymatic hydrolysis (slope). Determine % Inhibition =

.

References

-

Bajda, M., et al. (2020). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." Molecules. Available at: [Link]

-

Gund, T. M., et al. (2016).[2] "4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies." Chemistry Central Journal. Available at: [Link]

-

Geva, M., et al. (2021). "Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases."[1] International Journal of Molecular Sciences. Available at: [Link]

- Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. (Contextual grounding for hERG mechanism).

-

Drug Hunter Team. (2024). "Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks."[3] Available at: [Link]

Sources

The Piperidine Scaffold: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Piperidine Scaffold

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its prevalence in over 70 commercially available drugs, including several blockbuster medications, underscores its significance in the development of new therapeutics.[2] This guide, intended for drug discovery and development professionals, will provide a comprehensive overview of the piperidine scaffold, from its fundamental physicochemical properties to its diverse applications in treating a wide array of human diseases. We will delve into the synthetic strategies employed to access piperidine-containing molecules, explore the nuances of their structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation.

The ubiquity of the piperidine motif in pharmaceuticals can be attributed to its unique combination of properties. It is a versatile and synthetically accessible scaffold that can be readily functionalized to create diverse chemical libraries.[3] From a pharmacodynamic perspective, the nitrogen atom can act as a key hydrogen bond acceptor or be protonated to form a salt, facilitating interactions with biological targets.[1] From a pharmacokinetic standpoint, the piperidine ring often imparts favorable ADME (absorption, distribution, metabolism, and excretion) properties, enhancing the drug-like characteristics of a molecule.[4]

Physicochemical Properties and Their Impact on Drug-Likeness

The piperidine scaffold's success in drug design is intrinsically linked to its advantageous physicochemical properties. These properties can be fine-tuned through substitution to optimize a molecule's interaction with its biological target and its overall pharmacokinetic profile.

Solubility and Lipophilicity: Piperidine itself is miscible with water and also soluble in many organic solvents. This dual solubility is a valuable asset in drug design, as it allows for a balance between the aqueous solubility required for formulation and systemic distribution, and the lipophilicity needed to cross biological membranes. The basic nitrogen atom (pKa of the conjugate acid is ~11.2) allows for the formation of water-soluble salts, a common strategy to improve the bioavailability of oral drugs.

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. This is a critical feature for molecular recognition, as it allows piperidine-containing drugs to form strong and specific interactions with their biological targets, such as enzymes and receptors.[1]

Conformational Flexibility: The piperidine ring exists predominantly in a chair conformation. This conformational preference can be exploited to orient substituents in specific spatial arrangements, thereby optimizing interactions with the binding pocket of a target protein. The introduction of substituents can influence the conformational equilibrium and lock the ring in a more bioactive conformation.[5]

Metabolic Stability: The piperidine ring is generally considered to be metabolically stable.[1] However, the positions adjacent to the nitrogen atom can be susceptible to oxidation by cytochrome P450 enzymes. Medicinal chemists often employ strategies such as introducing steric hindrance or electron-withdrawing groups near the nitrogen to block these metabolic hotspots and improve the drug's half-life.[5]

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is reflected in the broad range of therapeutic areas where piperidine-containing drugs have made a significant impact.

Central Nervous System (CNS) Disorders

The ability of many piperidine-containing molecules to cross the blood-brain barrier has made them particularly valuable for treating CNS disorders.[6]

-

Alzheimer's Disease: Donepezil (Aricept®) is a cornerstone in the symptomatic treatment of Alzheimer's disease.[7] It is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which can lead to improvements in cognitive function. The piperidine moiety in donepezil is crucial for its interaction with the active site of AChE.

-

Psychiatric Disorders: A significant number of antipsychotic and antidepressant medications feature a piperidine scaffold. For example, risperidone and haloperidol are widely used antipsychotics, while paroxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.

Oncology

Piperidine derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[2][8]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: The STAT3 signaling pathway is constitutively activated in many types of cancer and plays a key role in tumor cell proliferation, survival, and metastasis.[9] Several piperidine-containing compounds have been developed as potent STAT3 inhibitors. For instance, piperine, a natural product found in black pepper, has been shown to inhibit the phosphorylation and activation of STAT3.[2][7] Synthetic piperidine derivatives have also been designed to disrupt STAT3 dimerization and its DNA-binding activity.[10]

Infectious Diseases

The piperidine scaffold is also found in a number of antimicrobial agents.[11] These compounds often exert their effects by disrupting the bacterial cell wall or interfering with essential metabolic pathways.

Case Study: Donepezil - A Piperidine-Based Acetylcholinesterase Inhibitor

To illustrate the practical application of the piperidine scaffold in drug design, we will focus on Donepezil.

Synthesis of Donepezil

The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction of the resulting double bond.[12]

Caption: Synthetic scheme for Donepezil.

Experimental Protocol: Synthesis of Donepezil Intermediate [12]

This protocol describes the aldol condensation step to form the unsaturated precursor to Donepezil.

-

Reaction Setup: To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add 1-benzyl-4-formylpiperidine (1.1 eq).

-

Addition of Base: Cool the reaction mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a strong base such as lithium diisopropylamide (LDA) (1.2 eq).

-

Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the unsaturated intermediate.

Biological Evaluation: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of Donepezil and its analogs against acetylcholinesterase is commonly determined using the spectrophotometric method developed by Ellman.[13] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified at 412 nm.

Experimental Protocol: Acetylcholinesterase Inhibition Assay [13]

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

-

Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer)

-

Test compound solutions (serial dilutions in a suitable solvent, e.g., DMSO, then diluted in phosphate buffer)

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the test compound solution (or buffer for control).

-

Add 10 µL of the AChE solution.

-

Incubate the plate at 25 °C for 10 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI solution.

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of piperidine-based drug candidates. By systematically modifying the piperidine scaffold and its substituents, medicinal chemists can identify the key structural features required for biological activity.

SAR of Piperidine-Based STAT3 Inhibitors

As an example, a study on carboxylic acid-based STAT3 inhibitors revealed key SAR insights.[10] The general scaffold consists of an N-methylglycinamide core with three variable functionalities.

Caption: Key modification points for SAR of STAT3 inhibitors.

| Compound | Linker | Configuration | STAT3 IC50 (µM) |

| 1a | Alanine | R | 3.0 ± 0.9 |

| 2v | Alanine | R | 1.80 ± 0.94 |

| 5d | Proline | R | 2.4 ± 0.2 |

Data from Reference[10]

The study found that:

-

Replacing the pentafluorobenzene or cyclohexylbenzene moieties generally decreased potency.[10]

-

The nature of the linker significantly impacted activity, with (R)-alanine and (R)-proline linkers leading to improved inhibitory activity.[10]

-

The (R)-configuration at the chiral center of the linker was preferred for optimal activity.[10]

These findings highlight how subtle changes to the piperidine-containing scaffold can have a profound impact on biological activity and provide a rational basis for the design of more potent and selective inhibitors.

Conclusion and Future Perspectives

The piperidine scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of new drugs. Its favorable physicochemical properties, synthetic tractability, and diverse range of biological activities have solidified its status as a privileged structure in medicinal chemistry. As our understanding of disease biology continues to grow, the piperidine scaffold will undoubtedly remain a key building block in the development of the next generation of therapeutics. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, as well as the application of computational methods to guide the design of piperidine-based ligands with improved potency, selectivity, and pharmacokinetic properties.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

-

Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. [Link]

-

DONEPEZIL SYNTHESIS. New Drug Approvals. [Link]

-

Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. ResearchGate. [Link]

-

Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC. [Link]

-

Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and their scaffolds. PubMed. [Link]

-

Piperine induces the suppression of STAT-3, IκBα and p65 through... ResearchGate. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Piperidine containing FDA approved drugs. ResearchGate. [Link]

-

AChE activity assay by Ellman method. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Piperine inhibits colorectal cancer migration and invasion by regulating STAT3/Snail-mediated epithelial-mesenchymal transition. PubMed. [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. MDPI. [Link]

-

Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

-

A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Thieme. [Link]

-

Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. PubMed. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

-

Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

-

a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

-

Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. PubMed. [Link]

Sources

- 1. CN1733728A - A New Process for the Synthesis of Donepezil - Google Patents [patents.google.com]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperine inhibits colorectal cancer migration and invasion by regulating STAT3/Snail-mediated epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 8. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to the Safe Handling of 4-(Cyclopentyloxy)piperidine Hydrochloride

Preamble: A Commitment to Proactive Safety in Research

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount to innovation. Among these, piperidine derivatives hold a significant position due to their prevalence in a wide array of pharmaceuticals.[1][2] This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-(Cyclopentyloxy)piperidine hydrochloride, a key building block for medicinal chemists. As a Senior Application Scientist, my objective is not merely to prescribe procedures but to instill a deep-seated understanding of the principles of chemical safety. This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to conduct their work with the highest standards of safety and scientific integrity. The protocols and insights herein are designed to be a self-validating system, encouraging a proactive, rather than reactive, approach to laboratory safety.

Compound Profile and Hazard Identification

Structural Analogs for Hazard Assessment:

-

Piperidine: A flammable, toxic, and corrosive substance that can cause severe skin burns and eye damage.[4][6][7] It is harmful if swallowed, and toxic in contact with skin or if inhaled.[4][7]

-

Piperidine Hydrochloride: Classified as toxic if swallowed.[5]

-

4-(4-Chlorophenoxy)piperidine hydrochloride: May cause respiratory irritation, skin irritation, and serious eye irritation.[3]

Based on these analogs, it is prudent to assume that 4-(Cyclopentyloxy)piperidine hydrochloride may exhibit similar toxicological and hazardous properties.

GHS Hazard Classification (Anticipated)

A definitive GHS classification requires experimental data. However, based on the known hazards of its structural analogs, a conservative, provisional classification is recommended for risk assessment purposes.

| Hazard Class | Anticipated Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[5] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[3] |

Note: This is a precautionary classification. All handling procedures should reflect these potential hazards until specific toxicological data becomes available.

Prudent Practices for Safe Handling

The principle of "as low as reasonably practicable" (ALARP) should govern all interactions with this compound. The following protocols are designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique. | To prevent skin contact. The hydrochloride salt form may be corrosive. |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles, which can cause serious eye irritation.[3] |

| Lab Coat | A flame-resistant lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[3] |

Engineering Controls

Engineering controls are designed to isolate the hazard from the operator.

-

Fume Hood: All handling of 4-(Cyclopentyloxy)piperidine hydrochloride, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4][6][8]

Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of 4-(Cyclopentyloxy)piperidine hydrochloride.

Caption: A flowchart illustrating the key stages of safe handling.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure the safety of the laboratory environment.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][9] The container should be tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Container: Use the original manufacturer's container or a compatible, clearly labeled secondary container.[3]

Emergency Procedures

A proactive approach to safety includes being prepared for emergencies.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] |

Disposal Considerations

All waste generated from the handling of 4-(Cyclopentyloxy)piperidine hydrochloride must be considered hazardous.

-

Waste Segregation: Segregate waste into appropriate, clearly labeled containers for chemical waste.

-

Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]

The Role of Piperidine Derivatives in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] Its versatility allows for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. 4-(Cyclopentyloxy)piperidine hydrochloride, with its ether linkage and piperidine core, serves as a valuable building block for creating novel compounds with potential therapeutic applications, including but not limited to CNS disorders, oncology, and infectious diseases.[2][10][11] The cyclopentyloxy group can enhance lipophilicity, potentially improving blood-brain barrier penetration or oral bioavailability.

The following diagram illustrates the logical relationship between the core piperidine structure and its application in drug development.

Caption: The progression from a core chemical structure to a therapeutic agent.

Conclusion: A Culture of Safety and Scientific Excellence

The safe and responsible handling of chemical reagents like 4-(Cyclopentyloxy)piperidine hydrochloride is not a matter of mere compliance but a cornerstone of scientific excellence. By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can unlock the full potential of this and other novel compounds in the pursuit of new medicines. This guide serves as a living document, to be adapted and refined as new information becomes available. The ultimate responsibility for safety lies with the individual researcher, supported by a strong institutional safety culture.

References

-

PENTA. Piperidine - SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

-

Chem-Impex. 4-(Cyclopentyloxy)benzaldehyde. [Link]

- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Chem-Impex. 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride. [Link]

-

National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

Carl ROTH. Safety Data Sheet: Piperidine. [Link]

-

PubChemLite. 4-(cyclopentyloxy)piperidine hydrochloride (C10H19NO). [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Defense Technical Information Center. Piperidine Synthesis. [Link]

-

Wikipedia. 4-Piperidone. [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

-

Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

-

The Good Scents Company. piperidine, 110-89-4. [Link]

-

FABAD Journal of Pharmaceutical Sciences. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. [Link]

-

PubChem. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemos.de [chemos.de]

- 7. piperidine, 110-89-4 [thegoodscentscompany.com]

- 8. carlroth.com [carlroth.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

Methodological & Application

Using 4-(Cyclopentyloxy)piperidine hydrochloride as an intermediate for novel compounds

This guide outlines the technical application of 4-(Cyclopentyloxy)piperidine hydrochloride (CAS: 1174044-76-8), a versatile secondary amine building block used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors.

Introduction & Structural Pharmacophore Analysis

4-(Cyclopentyloxy)piperidine hydrochloride represents a "privileged scaffold" in medicinal chemistry. Its structural value lies in the specific combination of a basic amine center and a lipophilic ether tail.

-

The Piperidine Core: Provides a basic nitrogen (

) capable of forming ionic interactions with aspartate residues in receptor binding pockets (e.g., Asp3.32 in aminergic GPCRs). -

The 4-Cyclopentyloxy Moiety: Acts as a hydrophobic clamp. Unlike smaller methoxy or ethoxy groups, the cyclopentyl ring fills larger hydrophobic pockets (e.g., orthosteric sites in Muscarinic M1/M4 receptors or Histamine H3 receptors) while maintaining metabolic stability superior to linear alkyl chains.

-

The Ether Linkage: Offers rotational freedom while resisting metabolic oxidation compared to direct alkyl attachments.

Key Physicochemical Properties

| Property | Value / Description |

| CAS Number | 1174044-76-8 |

| Formula | |

| MW | 205.72 g/mol (Salt); ~169.27 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | High in water, MeOH, DMSO; Low in |

| Hygroscopicity | Moderate (Store under desiccant) |

Handling & Preparation: The Free-Basing Protocol

Most commercial supplies are provided as the hydrochloride salt to ensure stability. However, for nucleophilic reactions (SnAr, Alkylation) or Pd-catalyzed cross-couplings, the free base is often required to prevent catalyst poisoning or stoichiometric mismatches.

Protocol: In-Situ Neutralization vs. Isolation

Method A: In-Situ (Recommended for Amide Couplings) Add 1.2 – 1.5 equivalents of a tertiary amine base (DIPEA or TEA) directly to the reaction mixture.

-

Why: Saves a step; the resulting amine hydrochloride salt (e.g., DIPEA·HCl) is usually inert in peptide coupling conditions.

Method B: Isolation of Free Base (Recommended for SnAr / Sensitive Catalysis)

-

Dissolve 10 g of 4-(Cyclopentyloxy)piperidine HCl in 50 mL water.

-

Cool to 0°C. Slowly add 2M NaOH until pH > 12.

-

Extract with DCM (

). -

Dry combined organics over

, filter, and concentrate in vacuo. -

Result: Colorless to pale yellow oil. Store under

at -20°C.

Application Protocols

Application 1: Reductive Amination (Library Synthesis)

This reaction is the primary method for attaching lipophilic "head groups" to the piperidine nitrogen, common in generating H3 antagonist libraries.

Mechanism: Formation of an iminium ion intermediate followed by hydride reduction. Critical Control Point: The HCl salt must be neutralized to allow imine formation, or a buffered system (NaOAc/AcOH) must be used.

Step-by-Step Protocol:

-

Reagents:

-

Amine: 4-(Cyclopentyloxy)piperidine HCl (1.0 equiv)[1]

-

Aldehyde: Diverse aryl/alkyl aldehyde (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Base: DIPEA (1.2 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or DCM (anhydrous)

-

-

Procedure:

-

In a reaction vial, suspend the piperidine HCl salt in DCE (0.1 M concentration).

-

Add DIPEA and stir for 5 mins to liberate the free amine.

-

Add the Aldehyde.[2][3][4] Stir for 30–60 mins at Room Temperature (RT) to ensure imine equilibrium. Note: Use

if the aldehyde is unreactive to drive equilibrium. -

Add STAB in one portion.

-

Stir at RT for 12–16 hours.

-

-

Work-up:

-

Quench with saturated

. -

Extract with DCM. Phase separation cartridges are ideal for high-throughput libraries.

-

Purification: SCX-2 (Strong Cation Exchange) cartridges are highly recommended. Load crude, wash with MeOH, elute product with

in MeOH.

-

Application 2: Nucleophilic Aromatic Substitution ( )

Used to attach the piperidine to heteroaryl cores (pyridines, pyrimidines) for kinase or GPCR exploration.

Step-by-Step Protocol:

-

Reagents:

-

Substrate: 2-Chloropyrimidine or 4-Chloropyridine derivative (1.0 equiv).

-

Nucleophile: 4-(Cyclopentyloxy)piperidine HCl (1.2 equiv).

-

Base:

(3.0 equiv) or -

Solvent: DMF, DMA, or NMP (Polar Aprotic is essential).

-

-

Procedure:

-

Combine all reagents in a microwave vial or pressure tube.

-

Heat to 80–100°C (Thermal) or 120°C (Microwave, 20 mins).

-

Monitoring: LCMS is critical. If conversion is low, add catalytic KI (0.1 equiv) to form a more reactive iodo-intermediate in situ.

-

-

Purification:

-

Dilute with water/brine (1:1). Extract with EtOAc.

-

The product is often lipophilic enough to crystallize or purify via standard silica flash chromatography (Hex/EtOAc gradient).

-

Synthetic Workflow Visualization

The following diagram illustrates the decision logic for processing this intermediate based on the target chemotype.

Caption: Divergent synthesis workflow for 4-(Cyclopentyloxy)piperidine, highlighting critical reaction conditions for three primary medicinal chemistry routes.

Quality Control & Validation

When using this intermediate, specific impurities can affect downstream biology.

-

Proton NMR (

NMR):-

Diagnostic Peak: The methine proton of the cyclopentyl ether (

) typically appears as a multiplet around -

Piperidine Ring: The

-protons (adjacent to NH) appear around

-

-

Mass Spectrometry:

-

Expect

(Free base). -

Common Impurity:[4] Check for de-alkylation (loss of cyclopentyl group,

) which can occur if the material was subjected to strong acids during manufacturing.

-

References

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[4] Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

European Patent Office. (2009). EP2020405A1: Substituted aryl or heteroarylpiperidine derivatives as melanocortin-4 receptor modulators.[5] Retrieved from [Link]

Sources

- 1. PubChemLite - 4-(cyclopentyloxy)piperidine hydrochloride (C10H19NO) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

Application Notes and Protocols for the Utilization of 4-(Cyclopentyloxy)piperidine Hydrochloride in Antipsychotic Drug Development

Introduction: The Rationale for 4-(Cyclopentyloxy)piperidine Hydrochloride as a Privileged Scaffold

The development of effective and well-tolerated antipsychotic agents remains a paramount challenge in medicinal chemistry. The piperidine motif is a cornerstone in the design of numerous central nervous system (CNS) active agents, including a significant portion of commercially successful antipsychotics like Haloperidol and Risperidone.[1] Its prevalence stems from its ability to serve as a versatile scaffold, presenting substituents in defined three-dimensional space to interact with key G-protein coupled receptors (GPCRs) implicated in psychosis, primarily the dopamine D2 and serotonin 5-HT2A receptors.[2][3][4]

This guide focuses on 4-(Cyclopentyloxy)piperidine hydrochloride , a building block poised for strategic use in the discovery of novel antipsychotics. The core hypothesis underpinning its utility is twofold:

-

The Piperidine Core: The protonated piperidine nitrogen provides a crucial anchor for interaction with the conserved aspartate residue in the third transmembrane domain (TM3) of aminergic GPCRs, a well-established binding motif for many antagonists.

-

The 4-Cyclopentyloxy Substituent: This group serves a dual purpose. Firstly, it introduces a moderately lipophilic moiety. Lipophilicity is a critical parameter governing a drug's ability to cross the blood-brain barrier (BBB) and reach its CNS target.[5][6][7] The cyclopentyloxy group offers a favorable balance, increasing lipophilicity for BBB penetration without the excessive lipophilicity that can lead to metabolic instability or off-target effects.[5][7] Secondly, the ether linkage provides a flexible yet conformationally constrained vector for the cyclopentyl group to explore hydrophobic pockets within the receptor binding site, potentially enhancing binding affinity and selectivity.

These application notes will provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage 4-(Cyclopentyloxy)piperidine hydrochloride as a starting point for the rational design and synthesis of next-generation antipsychotic candidates. We will detail its physicochemical properties, outline protocols for its incorporation into lead compounds, and describe the requisite pharmacological evaluation workflow.

Physicochemical Profile of Key Scaffolds

A thorough understanding of the physicochemical properties of the core scaffold is essential for predicting its behavior in biological systems and for guiding analog design.

| Property | 4-(Cyclopentyloxy)piperidine HCl | Piperidine HCl |

| Molecular Formula | C₁₀H₂₀ClNO | C₅H₁₁N·HCl |

| Molecular Weight | 205.72 g/mol (approx.) | 121.61 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| Predicted XlogP | 1.5[8] | N/A |

| Hydrogen Bond Donors | 2 (protonated amine) | 2 (protonated amine) |

| Hydrogen Bond Acceptors | 1 (ether oxygen) | 0 |

| Solubility | Soluble in water and polar organic solvents | Miscible with water[1] |

| Storage | Room temperature, hygroscopic, store under inert gas | Room temperature, hygroscopic |

Note: Some properties for 4-(Cyclopentyloxy)piperidine hydrochloride are based on supplier data and predictions, as extensive literature is not available.

Strategic Application in Antipsychotic Drug Discovery

The primary strategy for employing 4-(Cyclopentyloxy)piperidine hydrochloride is to use it as a key building block in the synthesis of compounds targeting dopamine and serotonin receptors. The secondary amine of the piperidine ring is the primary point for chemical modification, allowing for the introduction of various pharmacophoric elements known to confer antipsychotic activity.

A common and effective approach is to couple the piperidine scaffold to a larger aromatic or heteroaromatic moiety via an alkyl linker. This "amine-linker-aromatic" motif is a hallmark of many successful antipsychotics.

Caption: Synthetic workflow for generating antipsychotic candidates.

Protocols for Synthesis and Evaluation

Protocol 1: Synthesis of a Model Antipsychotic Candidate

This protocol describes the synthesis of a representative compound where 4-(Cyclopentyloxy)piperidine is coupled to a 4-fluorobenzoyl moiety, a common feature in antipsychotic drugs, via a butyl linker. This is a classic N-alkylation reaction.

Objective: To synthesize 1-(4-(4-fluorophenyl)-4-oxobutyl)-4-(cyclopentyloxy)piperidine.

Materials:

-

4-(Cyclopentyloxy)piperidine hydrochloride

-

4-Chloro-4'-fluorobutyrophenone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI), catalytic amount

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Free-Basing: Dissolve 4-(Cyclopentyloxy)piperidine hydrochloride (1.0 eq) in a 1:1 mixture of DCM and saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Causality: The hydrochloride salt must be neutralized to the free secondary amine to make it nucleophilic for the subsequent alkylation step.

-

N-Alkylation Reaction: To a round-bottom flask charged with the free base (1.0 eq) and anhydrous acetonitrile, add anhydrous K₂CO₃ (2.5 eq) and a catalytic amount of KI. Stir the suspension for 15 minutes at room temperature. Causality: K₂CO₃ is the base that neutralizes the HCl formed during the reaction, driving it to completion. KI acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive alkyl iodide.

-

Addition of Alkylating Agent: Add 4-Chloro-4'-fluorobutyrophenone (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in EtOAc and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Pharmacological Profiling

Once a library of candidate compounds is synthesized, the next critical step is to evaluate their pharmacological activity at the primary antipsychotic targets.

Objective: To determine the binding affinity (Ki) and functional activity of the synthesized compounds at human dopamine D2 and serotonin 5-HT2A receptors.

Part A: Radioligand Binding Assays

-

Principle: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from its receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) is calculated.

-

Materials:

-

Cell membranes expressing recombinant human D2 or 5-HT2A receptors.

-

Radioligands: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).

-

Non-specific binding inhibitors: Haloperidol (for D2) or Mianserin (for 5-HT2A).

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

-

Add the test compound dilutions. For total binding wells, add vehicle (DMSO). For non-specific binding wells, add a saturating concentration of the respective inhibitor.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀ using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part B: Functional Assays (e.g., Calcium Flux for 5-HT2A)

-

Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium ([Ca²⁺]i). This assay measures the ability of a test compound to act as an agonist (stimulate Ca²⁺ flux) or an antagonist (block agonist-induced Ca²⁺ flux).

-

Procedure:

-

Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound.

-

Add a known 5-HT2A agonist (e.g., serotonin) at its EC₈₀ concentration.

-

Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR).

-

The degree of inhibition of the agonist response indicates antagonist activity. Calculate the IC₅₀ for the antagonist effect.

-

Caption: A typical in vitro screening cascade for antipsychotic candidates.

Protocol 3: In Vivo Behavioral Models for Antipsychotic Efficacy

Promising candidates from in vitro screening must be evaluated in animal models to assess their potential antipsychotic activity and side effect liability.[9][10][11]

Objective: To assess the in vivo efficacy of a lead candidate using the apomorphine-induced climbing model in mice, a classic test for D2 receptor antagonism.[2]

-

Principle: The dopamine agonist apomorphine induces a characteristic climbing behavior in mice, which is mediated by the activation of D2 receptors. Effective antipsychotics, acting as D2 antagonists, can block this behavior.[2]

-

Animals: Male ICR or Swiss Webster mice.

-

Materials:

-

Test compound.

-

Vehicle (e.g., 0.5% methylcellulose in water).

-

Apomorphine hydrochloride.

-

Climbing cages (wire mesh cylinders).

-

-

Procedure:

-

Acclimatize mice to the testing room and climbing cages.

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses.

-

After a pre-determined pretreatment time (e.g., 30 min for i.p., 60 min for p.o.), administer a sub-cutaneous (s.c.) injection of apomorphine (e.g., 1.0-1.5 mg/kg).

-

Immediately place the mice into the climbing cages.

-

Observe and score the climbing behavior at 5-minute intervals for 30 minutes. A common scoring system is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = four paws on the wall.

-

Calculate the total climbing score for each animal.

-

Analyze the data to determine if the test compound significantly reduces apomorphine-induced climbing compared to the vehicle-treated group. Calculate the ED₅₀ (the dose effective in reducing the score by 50%).

-

Self-Validation and Trustworthiness: Each protocol includes critical controls. In synthesis, characterization by multiple analytical methods (NMR, MS) validates the chemical structure. In pharmacology, the use of reference compounds (e.g., haloperidol, risperidone) and determination of non-specific binding ensures the assay is performing correctly. In vivo models rely on robust vehicle-controlled groups and dose-response curves to validate the specific effect of the test compound.

Conclusion and Future Directions

4-(Cyclopentyloxy)piperidine hydrochloride represents a strategically valuable starting point for the development of novel antipsychotics. Its structure combines the proven piperidine core with a cyclopentyloxy group that can confer desirable physicochemical properties for CNS drug discovery. By following a rational design and evaluation workflow, beginning with targeted synthesis and progressing through a cascade of in vitro and in vivo pharmacological assays, researchers can efficiently explore the chemical space around this scaffold. The protocols outlined in this guide provide a robust framework for identifying and optimizing new chemical entities with the potential to become safer and more effective treatments for psychotic disorders.

References

- Piperidine Synthesis.DTIC. Accessed February 7, 2026.

-

Phencyclidine. Wikipedia. Accessed February 7, 2026. [Link]

-

Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central. Accessed February 7, 2026. [Link]

- Antipsychotic piperazine and piperadine derivatives.Current Drugs Ltd. Accessed February 7, 2026.

-

4-(cyclopentyloxy)piperidine hydrochloride. PubChem. Accessed February 7, 2026. [Link]

-

Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Accessed February 7, 2026. [Link]

-

Piperidine. Wikipedia. Accessed February 7, 2026. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. Accessed February 7, 2026. [Link]

-

Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Publications. Accessed February 7, 2026. [Link]

-

In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Accessed February 7, 2026. [Link]

-

Animal models for predicting the efficacy and side effects of antipsychotic drugs. PubMed. Accessed February 7, 2026. [Link]

-

Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed. Accessed February 7, 2026. [Link]

-

Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. MDPI. Accessed February 7, 2026. [Link]

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Accessed February 7, 2026. [Link]

-

“Selective” serotonin 5-HT2A receptor antagonists. PubMed Central. Accessed February 7, 2026. [Link]

-

Pharmacological screening of Anti-psychotic agents. Slideshare. Accessed February 7, 2026. [Link]

-

Seventy Years of Antipsychotic Development: A Critical Review. PubMed Central. Accessed February 7, 2026. [Link]

-

Which type of drugs penetrate CNS better? Patsnap Synapse. Accessed February 7, 2026. [Link]

-

Animal models for the evaluation of antipsychotic agents. Ovid. Accessed February 7, 2026. [Link]

-

Update on novel antipsychotics and pharmacological strategies for treatment-resistant schizophrenia. PubMed. Accessed February 7, 2026. [Link]

-

ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. Accessed February 7, 2026. [Link]

-

Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. NIH. Accessed February 7, 2026. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ACS Publications. Accessed February 7, 2026. [Link]

- Novel & improved synthesis of antipsychotic drug.

-

Lipophilicity and Other Parameters Affecting Brain Penetration. ResearchGate. Accessed February 7, 2026. [Link]

-

Antipsychotic Medications. NCBI Bookshelf. Accessed February 7, 2026. [Link]

-

Screening of antipsychotic drugs in animal models. Tel Aviv University. Accessed February 7, 2026. [Link]

-

Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Accessed February 7, 2026. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Accessed February 7, 2026. [Link]

-

Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Accessed February 7, 2026. [Link]

-

From antipsychotic to anti-schizophrenia drugs: role of animal models. PubMed Central. Accessed February 7, 2026. [Link]

-

Schizophrenia: Antipsychotics and drug development. PubMed. Accessed February 7, 2026. [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem. Accessed February 7, 2026. [Link]

-

Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. MDPI. Accessed February 7, 2026. [Link]

-

A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science Publishers. Accessed February 7, 2026. [Link]

-

Animal models for predicting the efficacy and side effects of antipsychotic drugs. ResearchGate. Accessed February 7, 2026. [Link]

-

Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. PubMed Central. Accessed February 7, 2026. [Link]

- Method for preparing 4-piperidyl piperidine.

-

Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. Accessed February 7, 2026. [Link]

-

The development of antipsychotic drugs. PubMed Central. Accessed February 7, 2026. [Link]

-

Antipsychotic Drug Monitoring. Beckman Coulter. Accessed February 7, 2026. [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Accessed February 7, 2026. [Link]

-

piperidine, 110-89-4. The Good Scents Company. Accessed February 7, 2026. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Which type of drugs penetrate CNS better? [synapse.patsnap.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. PubChemLite - 4-(cyclopentyloxy)piperidine hydrochloride (C10H19NO) [pubchemlite.lcsb.uni.lu]

- 9. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Implementation of Suzuki Coupling Reactions for the Synthesis of 4-(Cyclopentyloxy)piperidine Derivatives

Introduction: The Significance of the 4-(Cyclopentyloxy)piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] Specifically, the 4-(cyclopentyloxy)piperidine moiety has emerged as a privileged scaffold in medicinal chemistry. This structural unit often serves as a key building block in the development of therapeutics targeting a range of diseases, from cancer to neurological disorders.[1][3] The cyclopentyloxy group at the 4-position can modulate lipophilicity and receptor-binding interactions, making it a valuable component for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[6][7][8] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of Suzuki coupling reactions for the derivatization of the 4-(cyclopentyloxy)piperidine scaffold. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and explain the rationale behind the selection of catalysts, ligands, and reaction conditions to ensure robust and reproducible outcomes.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[9][10] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[10][11] This step is often the rate-determining step of the overall reaction.[10]

-

Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center.[7] This process requires the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[7][12]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the Pd(II) complex, forming the desired C-C bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst.[9][10]

The choice of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), is crucial as they modulate the electron density and steric environment around the palladium center, influencing the efficiency of each step in the catalytic cycle.[7]

Visualizing the Catalytic Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Preparation of Coupling Partners: A Strategic Prerequisite

A successful Suzuki coupling hinges on the availability of suitable coupling partners. For the derivatization of the 4-(cyclopentyloxy)piperidine scaffold, one can envision two primary strategies: preparing a halogenated piperidine derivative to couple with various boronic acids, or synthesizing a piperidine-boronic acid or ester to react with a range of organic halides. Below are protocols for the synthesis of key precursors.

Protocol 1: Synthesis of N-Boc-4-bromo-4-(cyclopentyloxy)piperidine (Electrophilic Partner)

This protocol is hypothetical and based on established methods for the halogenation of piperidines.

Rationale: The N-Boc protecting group is employed to prevent side reactions at the piperidine nitrogen and to facilitate purification due to its non-polar nature. Bromination at the 4-position creates a suitable electrophile for the Suzuki coupling.

Materials:

-

N-Boc-4-(cyclopentyloxy)piperidin-4-ol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-(cyclopentyloxy)piperidin-4-ol (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the title compound.

Protocol 2: Synthesis of N-Boc-4-(cyclopentyloxy)piperidine-1-boronic acid pinacol ester (Nucleophilic Partner)

This protocol is adapted from known methods for the borylation of saturated heterocycles.[13]